Product packaging for Hexyl beta-D-glucopyranoside(Cat. No.:CAS No. 59080-45-4)

Hexyl beta-D-glucopyranoside

Cat. No.: B043791
CAS No.: 59080-45-4
M. Wt: 264.31 g/mol
InChI Key: JVAZJLFFSJARQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hexyl beta-D-glucopyranoside is a short-chain alkyl glucoside detergent renowned for its efficacy in the solubilization, stabilization, and crystallization of membrane proteins. Its mechanism of action involves mimicking the native lipid bilayer environment, whereby the hydrophobic hexyl chain inserts into the membrane while the hydrophilic beta-D-glucopyranoside headgroup interacts with the aqueous solvent. This effectively shields the hydrophobic domains of integral membrane proteins, preventing aggregation and maintaining protein function in an aqueous solution. A key research value of this compound lies in its high critical micelle concentration (CMC), which facilitates its easy removal via dialysis or dilution, a critical step for downstream functional assays or the formation of protein crystals for structural biology studies such as X-ray crystallography. Researchers primarily utilize this compound for the extraction of proteins from bacterial membranes and for the reconstitution of purified membrane proteins into synthetic liposomes or lipid cubic phases. Compared to longer-chain alkyl glucosides, it offers milder solubilization, making it ideal for working with delicate protein complexes that may be denatured by harsher detergents. This product is presented as a high-purity solid, ensuring batch-to-batch consistency and reliable performance in your most demanding research applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H24O6 B043791 Hexyl beta-D-glucopyranoside CAS No. 59080-45-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hexoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O6/c1-2-3-4-5-6-17-12-11(16)10(15)9(14)8(7-13)18-12/h8-16H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVAZJLFFSJARQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1C(C(C(C(O1)CO)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90860670
Record name Hexyl hexopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90860670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Hexyl glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031688
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59080-45-4
Record name Hexyl glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031688
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

51.5 °C
Record name Hexyl glucoside
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031688
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Academic Significance and Research Context of Hexyl β D Glucopyranoside

Role as a Non-Ionic Detergent and Glycoside in Academic Research

In the realm of academic research, Hexyl β-D-glucopyranoside is primarily valued for its role as a mild, non-denaturing detergent. chemimpex.com Its ability to form micelles in aqueous solutions allows it to interact with and solubilize hydrophobic molecules, particularly membrane proteins, without significantly disrupting their native structure and function. researchgate.net This is a critical requirement for the structural and functional characterization of these proteins, which are notoriously difficult to study in their native lipid bilayer environment.

The utility of Hexyl β-D-glucopyranoside in membrane protein research is underscored by its application in various analytical techniques. For instance, a procedure has been developed to adapt the Bradford protein assay for the quantification of membrane-bound proteins by solubilizing them in glucopyranoside detergents like Hexyl β-D-glucopyranoside. nih.gov This method allows for accurate protein concentration measurements, a fundamental step in most biochemical and biophysical studies. nih.gov

The table below summarizes key properties of Hexyl β-D-glucopyranoside relevant to its function as a non-ionic detergent in research.

PropertyValue/DescriptionSignificance in Research
Molecular Formula C₁₂H₂₄O₆Defines the basic composition of the molecule.
Molecular Weight 264.32 g/mol Important for concentration calculations in experiments.
Critical Micelle Concentration (CMC) ~1.0 mMThe concentration at which micelles form, crucial for designing protein solubilization experiments. chemsynlab.com
Appearance White to off-white crystalline powderIndicates the physical state of the pure compound. chemsynlab.com
Solubility Soluble in water, methanol, ethanol, and acetonitrileVersatility in use with different solvent systems. chemsynlab.com

Research has also focused on the enzymatic synthesis of Hexyl β-D-glucopyranoside using enzymes like β-glucosidases. d-nb.info These enzymatic methods are often preferred over chemical synthesis as they are highly stereo- and regio-selective, yielding a pure compound which is crucial for reproducible experimental results. d-nb.info The synthesis can be achieved through reverse hydrolysis or transglycosylation reactions, and the optimization of reaction parameters such as water activity and substrate concentration is an active area of investigation to improve yields. d-nb.infonih.gov

Interdisciplinary Relevance in Biochemistry, Biotechnology, and Pharmaceutical Sciences

The applications of Hexyl β-D-glucopyranoside extend across several scientific disciplines, highlighting its interdisciplinary importance.

Biochemistry:

In biochemistry, the primary application of Hexyl β-D-glucopyranoside is the solubilization and stabilization of membrane proteins for structural and functional studies. Its mild nature helps in preserving the integrity of these proteins once extracted from the cell membrane. researchgate.net This allows researchers to investigate their mechanisms of action, ligand binding, and enzymatic activity in a controlled in vitro environment. For example, it has been used in lysis buffers for the purification of enzymes and other proteins for functional and crystallization studies. amerigoscientific.com The choice of detergent is critical, and the properties of Hexyl β-D-glucopyranoside, such as its defined CMC, make it a valuable tool in these studies.

Biotechnology:

In the field of biotechnology, Hexyl β-D-glucopyranoside serves as a non-ionic surfactant in various processes, including the extraction and purification of proteins, which can enhance the yield and stability of the final product. chemimpex.com Its compatibility with biological systems also makes it a candidate for use in bioconjugation processes. chemimpex.com Furthermore, its use in tissue culture has been noted, where it can aid in the analysis of cellular functions. sigmaaldrich.com The enzymatic synthesis of Hexyl β-D-glucopyranoside itself is a significant area of biotechnological research, with studies focusing on the use of whole-cell systems, such as Microbacterium paraoxydans, to catalyze the transglycosylation reaction. researchgate.net

The following table outlines some of the biotechnological applications and the role of Hexyl β-D-glucopyranoside.

Biotechnological ApplicationRole of Hexyl β-D-glucopyranosideResearch Finding
Protein Purification Enhances yield and stability of proteins during extraction. chemimpex.comUsed in lysis buffers to solubilize and purify enzymes and membrane proteins. amerigoscientific.com
Enzyme Assays Facilitates the study of membrane-bound enzymes by creating a suitable reaction environment.Enables the adaptation of standard protein assays like the Bradford assay for membrane proteins. nih.gov
Biocatalysis Product of enzymatic synthesis.Synthesis of hexyl-α-D-glucopyranoside has been achieved using whole cells of Microbacterium paraoxydans. researchgate.net

Pharmaceutical Sciences:

In pharmaceutical sciences, Hexyl β-D-glucopyranoside is explored for its potential as a solubilizing agent for poorly soluble drugs, which can improve their bioavailability. chemimpex.com Its ability to form micelles allows for the encapsulation of hydrophobic drug molecules, potentially enhancing their delivery. chemimpex.com A series of synthetic alkyl glucoside vesicles have been investigated as potential drug carriers. d-nb.info

A notable area of research involves the investigation of the biological activity of related compounds. A study on (Z)-3-hexenyl-β-D-glucopyranoside, a structurally similar compound, reported potent cytotoxic activity against pancreatic cancer cells (Panc1). nih.govresearchgate.net The study found that this compound induced apoptosis and cell cycle arrest in these cancer cells by upregulating apoptotic genes like Casp3 and Bax, and downregulating the anti-apoptotic gene Bcl-2. nih.gov It is important to note that this is a preclinical research finding on a related molecule and does not represent a clinical application of Hexyl β-D-glucopyranoside itself.

The use of alkyl glycosides as excipients in drug formulations is an area of active research. nih.gov Excipients are inactive substances that serve as the vehicle for a drug, and their properties can significantly influence the drug's release and absorption. nih.gov

Methodological Advancements in the Synthesis of Hexyl β D Glucopyranoside

Enzymatic Glycosidation Strategies

Enzymatic glycosidation for synthesizing hexyl β-D-glucopyranoside leverages the catalytic activity of glycosidases. These enzymes, typically sourced from plants, fungi, or archaea, offer high stereo- and regioselectivity, operating under mild conditions of temperature and pH. d-nb.inforesearchgate.net The two primary strategies employed are reverse hydrolysis, a thermodynamically controlled process, and transglycosylation, which is kinetically controlled. d-nb.infoagriculturejournals.cz

Reverse hydrolysis involves the direct condensation of a glycosyl donor, such as D-glucose, with an acceptor alcohol, in this case, hexanol. The reaction equilibrium is shifted towards synthesis by using a high concentration of substrates in a system with low water activity. agriculturejournals.cz

A cost-effective and efficient approach for the reverse hydrolysis synthesis of hexyl β-D-glucopyranoside involves the use of defatted kernel meals from various plants. agriculturejournals.cz These meals are a rich source of β-glucosidases (EC 3.2.1.21), eliminating the need for expensive, purified enzymes. researchgate.netagriculturejournals.cz Research has demonstrated the successful use of meals from almond (Prunus amygdalus), apricot (Prunus armeniaca), and peach (Prunus persica) kernels. agriculturejournals.czresearchgate.net

In a typical process, D-glucose is dissolved in an aqueous extract of the kernel meal and stirred with hexanol for an extended period. agriculturejournals.cz The catalytic efficiency of these meals has been found to be significant, with apricot kernel meal showing performance comparable to that of the more commonly used almond meal, making it a promising and inexpensive alternative. agriculturejournals.czresearchgate.net The β-glucosidase activity in these seed meals is a key factor, with studies showing notable levels in almond, apricot, and peach kernels. agriculturejournals.cz For instance, the synthesis of hexyl β-D-glucopyranoside has been achieved in moderate yields through this method. agriculturejournals.czagriculturejournals.cz

Plant Kernel MealEnzyme SourceSynthesis MethodKey FindingReference
Almond, Apricot, Peachβ-GlucosidaseReverse HydrolysisAchieved moderate yields of hexyl β-D-glucopyranoside; apricot meal is a cost-effective alternative to almond meal. agriculturejournals.cz
Prunus persicaβ-GlucosidaseReverse HydrolysisThe low-cost β-glycosidase from peach seed displayed excellent activity for glucoside preparation. researchgate.net

Transglycosylation is a kinetically controlled reaction where a glycosidase enzyme catalyzes the transfer of a glycosyl moiety from an activated donor substrate to an acceptor molecule, such as hexanol. d-nb.info This method can often achieve higher yields in shorter reaction times compared to reverse hydrolysis. d-nb.info The reaction involves a double displacement mechanism where a glycosyl-enzyme intermediate is formed and subsequently attacked by the acceptor alcohol. d-nb.info

Glycosidases from fungal sources have been effectively used in transglycosylation reactions. For instance, commercial β-galactosidases from Aspergillus oryzae have been used for the synthesis of hexyl β-D-galactopyranosides from D-lactose in a two-phase system, demonstrating the potential of fungal enzymes in alkyl glycoside synthesis. agriculturejournals.czagriculturejournals.cz More directly, β-glucosidases from fungal strains are employed for producing hexyl β-D-glucopyranoside. A β-glucosidase from the yeast Hanseniaspora thailandica BC9 has been utilized for the transglycosylation synthesis of β-D-hexyl glucoside. jmb.or.kr Fungal glycosidases from Aspergillus niger and Aspergillus oryzae have also been used in the transglycosylation of other acceptors using donors like cellobiose (B7769950), highlighting their versatility. researchgate.net

Enzymes sourced from thermophilic archaea offer significant advantages for industrial biocatalysis due to their inherent stability at high temperatures. nih.govlu.se The β-glycosidase from the thermophilic archaeon Sulfolobus solfataricus has been successfully used as a biocatalyst for the synthesis of various β-D-glycosides, including hexyl-β-D-glucoside, through transglycosylation. tandfonline.comresearchgate.net This enzyme can be used in various forms, including as a crude homogenate, a purified enzyme, or within immobilized cells. tandfonline.com

Furthermore, protein engineering has been applied to enhance the synthetic capabilities of these enzymes. A β-glucosidase from Thermotoga neapolitana was engineered to improve its transglycosylation to hydrolysis ratio (rs/rh). nih.gov By creating specific mutations in the enzyme's active site, the hydrolytic side reaction was significantly reduced, leading to a complete elimination of hydrolysis while maintaining transglycosylation activity for the synthesis of hexyl-β-D-glucoside. lu.se This advancement is crucial for achieving high product yields in an industrially viable process. nih.gov

Enzyme Source OrganismEnzymeSynthesis MethodKey AdvancementReference(s)
Sulfolobus solfataricusβ-GlycosidaseTransglycosylationUsed immobilized cells for the synthesis of hexyl-β-D-glucoside. tandfonline.comresearchgate.net
Thermotoga neapolitanaEngineered β-GlucosidaseTransglycosylationProtein engineering eliminated hydrolytic activity, maintaining only transglycosylation for hexyl-β-D-glucoside synthesis. nih.govlu.seresearchgate.net

Whole-cell biocatalysis presents an attractive alternative to using purified or immobilized enzymes, as it circumvents costly and time-consuming enzyme purification processes. d-nb.info In this approach, microbial cells containing the desired glycosidase activity are used directly as the catalyst. researchgate.net This strategy often results in enhanced enzyme stability and allows for easier separation of the biocatalyst from the reaction mixture. d-nb.info

The synthesis of hexyl α-glucoside has been reported using whole cells of Microbacterium paraoxydans, which possess cell-bound α-glucosidase activity. researchgate.net In a biphasic system with maltose (B56501) and hexanol as substrates, a yield of approximately 60% was achieved. researchgate.net While this produces the α-anomer, the principle demonstrates the viability of the whole-cell approach for producing hexyl glycosides. researchgate.net Similarly, whole yeast cells, such as Pichia etchellsii, have been successfully used for the synthesis of other medium and long-chain alkyl-glucosides via transglycosylation. d-nb.inforesearchgate.net The use of whole-cell biocatalysts is considered a commercially viable option due to the absence of side reactions and the straightforward purification of products. d-nb.info

OrganismEnzyme TypeSubstratesSystemProductYieldReference
Microbacterium paraoxydansCell-bound α-glucosidaseMaltose, HexanolBiphasicHexyl α-glucoside~60% researchgate.net
Pichia etchellsiiCell-bound β-glucosidasep-nitrophenyl β-D-glucopyranoside, OctanolN/AOctyl-β-D-glucopyranosideN/A researchgate.net

Transglycosylation Processes

Immobilized Enzyme Systems

The use of immobilized enzymes offers significant advantages in the synthesis of hexyl β-D-glucopyranoside, including enzyme reusability, enhanced stability, and simplified product purification. nih.govd-nb.info Various immobilization techniques and supports have been explored to improve the efficiency of β-glucosidase, the primary enzyme employed for this synthesis.

One novel approach involves the microencapsulation of β-glucosidase. nih.govdntb.gov.ua In this method, the aqueous phase containing the enzyme is enclosed within permeable polymeric capsules suspended in an organic solvent. nih.gov This technique allows the enzyme to retain its catalytic activity for extended periods and enables repeated use in batch experiments by simply recharging the microcapsules with solid glucose. nih.govdntb.gov.ua The reaction conditions, such as the polymer composition of the microcapsules, pH, and the volume ratio of the aqueous to organic phases, can be optimized to maximize the yield of hexyl β-D-glucopyranoside. nih.govresearchgate.net

Another strategy involves adsorbing the enzyme onto a solid support. For instance, almond β-glucosidase adsorbed on Celite R-640® or XAD-4 has been successfully used for the synthesis of alkyl β-D-glucosides. d-nb.inforesearchgate.net This method facilitates the use of a two-phase system where a concentrated aqueous solution of glucose and a water-immiscible alcohol, such as hexanol, serve as the respective phases. researchgate.net Furthermore, defatted meals from almond, apricot, and peach kernels have been utilized as inexpensive sources of immobilized β-glucosidase for the synthesis of hexyl β-D-glucopyranoside via reverse hydrolysis. agriculturejournals.cz The catalytic efficiency of apricot meal was found to be comparable to that of almond meal. agriculturejournals.cz

The development of cross-linked enzyme aggregates (CLEAs) represents another significant advancement. This technique has been shown to drastically improve the stability of enzymes like cellobiose phosphorylase, which can be used in the synthesis of alkyl glucosides. lookchem.com

Chemoenzymatic Synthetic Routes

Chemoenzymatic synthesis combines the high selectivity of enzymatic reactions with the efficiency of chemical transformations to produce complex molecules like hexyl β-D-glucopyranoside and its derivatives. nih.govresearchgate.net This hybrid approach leverages the strengths of both methodologies to achieve higher yields and specific products that might be challenging to obtain through purely chemical or enzymatic routes.

A notable example is the synthesis of n-hexyl β-D-glucopyranoside starting from the direct β-glucosidation of 1,6-octanediol (B1641323) and D-glucose using immobilized β-glucosidase from almonds. nih.govresearchgate.net This enzymatic step produces a mono-β-glucoside in a significant yield of 61.4%. nih.gov The resulting intermediate is then converted into n-hexyl β-D-glucopyranoside through subsequent chemical modifications. nih.gov This multi-step process demonstrates the effective integration of enzymatic and chemical methods.

Furthermore, chemoenzymatic strategies have been employed to synthesize more complex derivatives. For instance, the coupling of an n-hexyl β-D-glucopyranoside congener with a 2,3,4-tri-O-acetyl-β-D-xylosyl congener, followed by a deprotection step, yields the synthetic n-hexyl O-β-D-xylopyranosyl-(1→6)-β-D-glucopyranoside. nih.gov The spectral data and specific rotation of the synthesized compound were found to be identical to the natural product. nih.gov

Optimization of Enzymatic Synthesis Parameters

The efficiency of the enzymatic synthesis of hexyl β-D-glucopyranoside is highly dependent on the reaction conditions. Optimizing parameters such as the solvent system, water activity, temperature, and substrate concentrations is crucial for maximizing product yield and reaction rates. d-nb.info

Influence of Solvent Systems

The choice of solvent system is a critical factor in the enzymatic synthesis of alkyl glucosides, as it directly impacts substrate solubility, enzyme stability, and the equilibrium of the reaction. d-nb.inforesearchgate.net

Aqueous-Organic Two-Phase Systems

Aqueous-organic two-phase systems are frequently employed to overcome the challenge of the differing solubilities of the hydrophilic glucose and the hydrophobic hexanol. nih.govresearchgate.net In this setup, the enzyme is typically present in the aqueous phase, while the alcohol substrate constitutes the organic phase. researchgate.net This segregation allows for high substrate concentrations while minimizing potential solvent-induced enzyme deactivation.

A novel variation of this system utilizes microencapsulated β-glucosidase, where the aqueous phase is contained within polymeric capsules suspended in the organic solvent. nih.govdntb.gov.ua This approach has been shown to be effective for the synthesis of hexyl β-D-glucopyranoside, with the potential for continuous product recovery and solvent recycling. nih.gov The volume ratio of the aqueous to organic phase is a key parameter to optimize in these systems. nih.govresearchgate.net Research has shown that in the synthesis of hexyl-β-galactoside, the reaction yield was maximized in a medium with 70% water content and acetone (B3395972) as a cosolvent, corresponding to a water activity of 0.94. researchgate.net The replacement of the organic phase, which acts as a reservoir for the acceptor alcohol and the extracted product, with a fresh portion of the acceptor has been shown to improve product yields. agriculturejournals.cz

Deep Eutectic Solvent Systems

Deep eutectic solvents (DESs) have emerged as green and effective media for the enzymatic synthesis of hexyl β-D-glucopyranoside. researchgate.net DESs are mixtures of hydrogen bond acceptors (HBAs) and hydrogen bond donors (HBDs) that have a significantly lower melting point than their individual components. mdpi.com They offer advantages such as improved solubility of sugars and enhanced enzyme stability, while avoiding the use of toxic organic solvents.

A "2-in-1" concept has been developed where a DES composed of choline (B1196258) chloride and D-glucose acts as both the solvent and the glucose substrate for the reaction. researchgate.net This system, catalyzed by β-glucosidase, allows for the highly selective synthesis of various alkyl glucosides, including hexyl β-D-glucopyranoside. researchgate.net The performance of β-glucosidase from Aspergillus niger has been compared in different DESs, ionic liquids, and organic solvents, with a choline chloride:propylene glycol (ChCl:PG) based system showing a significant improvement in enzyme activity. researchgate.net However, the high viscosity of some DESs can negatively impact reaction rates due to reduced substrate diffusion. mdpi.com

Co-solvent Effects

The addition of co-solvents to the reaction medium can significantly influence the enzymatic synthesis of hexyl β-D-glucopyranoside by altering the properties of the solvent system and affecting enzyme activity and stability. researchgate.netjmb.or.kr

In aqueous-organic two-phase systems, the choice of the organic co-solvent is critical. For the synthesis of hexyl-β-galactoside, acetone was found to be an effective cosolvent. researchgate.net The use of a 90% tert-butanol/H₂O solution has been reported to afford moderate yields of naturally occurring β-D-glucopyranosides when using immobilized β-glucosidase. researchgate.net

The effect of co-solvents has also been studied in the context of deep eutectic solvent systems. For instance, the addition of a buffer as a co-solvent to a DES can significantly enhance enzyme activity. researchgate.net Studies on the synthesis of arylalkyl β-D-glucopyranosides have shown that using ionic liquids as co-solvents can improve the reaction. d-nb.info The influence of dimethyl sulfoxide (B87167) (DMSO) as a co-solvent on the production of β-D-hexyl glucoside has also been investigated. jmb.or.kr The presence of a co-solvent can help to reduce the viscosity of the reaction medium and enhance substrate solubility. mdpi.com

Reaction Conditions (pH, Temperature, Time)

The synthesis of Hexyl β-D-glucopyranoside is significantly influenced by reaction parameters such as pH, temperature, and reaction time. The optimization of these conditions is crucial for maximizing product yield and minimizing unwanted side reactions.

pH: The optimal pH for the enzymatic synthesis of Hexyl β-D-glucopyranoside typically falls within a slightly acidic to neutral range. For instance, β-glucosidase from Hanseniaspora thailandica BC9 exhibits maximum specific activity at a pH of 6.0. jmb.or.krnih.gov The stability of this enzyme is maintained between pH 6.0 and 7.0. jmb.or.kr Similarly, a novel variant of β-glucosidase from Thermotoga neapolitana showed optimal performance for hexyl glucoside synthesis at a pH of 5.8. lu.senih.gov

Temperature: Temperature plays a critical role in both enzyme activity and stability. The β-glucosidase from Hanseniaspora thailandica BC9 has an optimal temperature of 40°C. jmb.or.krnih.gov In another study, while the apparent optimum for hydrolysis by a Thermotoga neapolitana β-glucosidase variant was 90°C, a more favorable ratio of alcoholysis to hydrolysis for hexyl glucoside synthesis was observed at a lower temperature of 60°C. lu.senih.gov For the synthesis of n-Hexyl-β-D-glucopyranoside using β-glucosidase in a bicontinuous microemulsion system, a temperature of 45°C yielded the highest concentration. researchgate.net It is important to control the temperature to avoid degradation of the sugar, especially in chemical synthesis methods which can operate at temperatures between 80-130°C.

Time: The reaction time required for optimal yield varies depending on the specific enzyme and reaction conditions. Using β-glucosidase from Hanseniaspora thailandica BC9, a 62% conversion to Hexyl β-D-glucopyranoside was achieved in just 4 hours. nih.gov In a different enzymatic system, the synthesis of hexyl α-glucoside reached its maximum yield in 12 hours. researchgate.net For the synthesis in a bicontinuous microemulsion, a 24-hour reaction time was found to be optimal. researchgate.net Chemical synthesis methods can also require extended reaction times, such as 24 hours at 60°C.

Substrate and Acceptor Specificity

The efficiency of Hexyl β-D-glucopyranoside synthesis is also dependent on the specificity of the enzyme for its substrates, the glycosyl donor, and the acceptor, hexanol.

Different enzymes exhibit varying degrees of specificity. For example, β-glucosidases are commonly used for the synthesis of β-glucosides and show a high degree of stereoselectivity. nih.gov Some glycosidases have broad substrate specificity, enabling them to process various sugars like lactose (B1674315), xylose, and glucose. d-nb.info The β-glucosidase from Hanseniaspora thailandica BC9, for instance, shows high specificity for glucose with a β-1,4-glucosidic linkage. jmb.or.kr

The choice of glycosyl donor is also critical. While glucose is a direct substrate, other activated donors like p-nitrophenyl-β-D-glucopyranoside (pNPG) are often used in laboratory-scale synthesis to facilitate the reaction. nih.gov In some enzymatic processes, disaccharides like cellobiose or lactose can also serve as glycosyl donors. tandfonline.com The acceptor specificity of enzymes is also a key factor. While some enzymes are promiscuous and can accept a range of alcohols, others are more specific. lu.se The β-glucosidase from Hanseniaspora thailandica BC9 was found to be activated by medium-chain alcohols, particularly 1-hexanol. jmb.or.kr

Enzyme Concentration and Stability

Enzyme Concentration: An optimal enzyme concentration is necessary to achieve a desirable reaction rate without incurring excessive costs. In the synthesis of n-Hexyl-β-D-glucopyranoside in a bicontinuous microemulsion, an enzyme concentration of 1.1 U/ml of β-glucosidase resulted in a final product concentration of 6.5 mM. researchgate.net Increasing the enzyme concentration generally leads to a higher initial reaction rate, but the relationship may not be linear and can plateau at higher concentrations due to substrate limitation or other factors.

Enzyme Stability: Enzyme stability under operational conditions is crucial for maintaining catalytic activity over time, which is particularly important for industrial applications. Factors affecting stability include temperature, pH, and the presence of organic solvents. nih.gov For instance, the β-glucosidase from Hanseniaspora thailandica BC9 is stable in a pH range of 6.0 to 7.0. jmb.or.kr Hyperthermophilic enzymes, such as those from Sulfolobus solfataricus and Pyrococcus furiosus, offer the advantage of high activity and stability at elevated temperatures (60-90°C). tandfonline.com Immobilization of enzymes on solid supports is a common strategy to enhance their stability and allow for easier recovery and reuse, making the process more economical. nih.govtandfonline.com

Water Activity Control

In enzymatic synthesis conducted in non-aqueous or low-water systems, water activity (a_w) is a critical parameter that significantly affects enzyme activity, selectivity, and reaction equilibrium.

Controlling water activity is essential for shifting the reaction equilibrium towards synthesis rather than hydrolysis, which is the reverse reaction. d-nb.info For the synthesis of hexyl glucoside, a higher water activity, but without a separate aqueous phase, has been shown to be favorable for transglycosylation. d-nb.info In one study, optimal reaction conditions for hexyl glucoside synthesis were found in a two-phase system with 16% (v/v) water. nih.gov Another study using whole cells of Microbacterium paraoxydans for hexyl α-glucoside synthesis found a water activity of 0.69 to be optimal in a micro-aqueous system, while a 60% water content was best in a biphasic system. researchgate.netnih.gov The effect of water activity can be complex; while a decrease in water activity can increase the equilibrium yield in reverse hydrolysis, the ratio of transglycosylation to hydrolysis in kinetically controlled reactions often increases with higher water activity. d-nb.info

Green Chemistry Principles in Hexyl β-D-glucopyranoside Production

The production of Hexyl β-D-glucopyranoside is increasingly being guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances.

Enzymatic synthesis methods are inherently greener than traditional chemical routes. nih.gov They operate under mild reaction conditions (neutral pH, ambient temperature, and atmospheric pressure), which reduces energy consumption. d-nb.info Enzymes are highly specific catalysts, leading to fewer byproducts and a cleaner product profile, thus minimizing waste. nih.gov Furthermore, enzymatic processes avoid the use of toxic catalysts and hazardous organic solvents often employed in chemical synthesis. lu.se

The use of renewable resources, such as glucose and fatty alcohols derived from plants, as starting materials aligns with the principles of sustainability. nih.gov Advances in biotechnology, including the use of whole-cell biocatalysts and immobilized enzymes, further enhance the green credentials of the synthesis by allowing for catalyst recycling and reducing downstream processing costs. researchgate.netd-nb.info Microwave-assisted synthesis is another emerging green technology that can reduce reaction times and energy consumption. scielo.org.counirioja.es

Comparative Analysis of Synthetic Yields and Efficiencies

The yield and efficiency of Hexyl β-D-glucopyranoside synthesis vary significantly depending on the chosen synthetic route—chemical or enzymatic—and the specific conditions employed.

Chemical Synthesis: Traditional chemical methods, such as the Fischer glycosylation, can achieve relatively high yields, often in the range of 55-65%. However, these methods typically require harsh reaction conditions, including high temperatures (80-130°C) and the use of corrosive acid catalysts, which can lead to the formation of undesirable byproducts and pose environmental concerns.

Enzymatic Synthesis: Enzymatic synthesis offers a more environmentally friendly alternative, though yields can be more variable. The transglycosylation approach, which is kinetically controlled, generally results in higher yields than the reverse hydrolysis method. d-nb.info Reported yields for enzymatic synthesis of alkyl glucosides via transglycosylation range widely from 4% to as high as 97%, depending on the enzyme, substrates, and reaction conditions. d-nb.info

For Hexyl β-D-glucopyranoside specifically, various enzymatic systems have demonstrated promising results. For example:

Using a novel β-glucosidase from Thermotoga neapolitana, a yield of 80.3% was obtained under optimized conditions. lu.se

Whole cells of Microbacterium paraoxydans achieved a yield of approximately 60% for hexyl α-glucoside in a biphasic system. nih.gov

The β-glucosidase from Hanseniaspora thailandica BC9 achieved a 62% conversion rate. nih.gov

Through protein engineering, the yield of hexyl-β-glycoside synthesized by a Thermotoga maritima β-glucosidase mutant (N222F) reached 84.7%. oup.comnih.gov

While enzymatic methods may sometimes have lower initial yields compared to chemical synthesis, ongoing research in enzyme engineering and process optimization continues to improve their efficiency, making them an increasingly competitive and sustainable option for the production of Hexyl β-D-glucopyranoside. nih.gov

Table of Yields for Hexyl Glucoside Synthesis

Table of Mentioned Compounds

Compound Name
Hexyl β-D-glucopyranoside
Glucose
Hexanol
p-nitrophenyl-β-D-glucopyranoside
Cellobiose
Lactose
Xylose
Octyl glucoside
Lauryl glucoside
Butanol
Starch
Sucrose (B13894)
Fatty alcohol
Hydrochloric acid
Sodium bicarbonate
Ethyl acetate
Zinc oxide
Sodium methoxide
Isohexane
Maltose
p-nitrophenyl-β-D-galactopyranoside
Propyl-β-D-galactoside
Butyl-β-D-galactoside
Lactulose
Melibiose
Salidroside
Tyrosol β-D-galactopyranoside
α-D-galactopyranoside
Raffinose
Alkyl β-D-fructofuranosides
Heptanol
Hexyl β-D-galactopyranoside
Heptyl β-D-galactopyranoside
p-nitrophenyl-β-D-fucoside
Gentiobiose
Cinnamyl alcohol
1,6-octanediol
n-hexyl O-beta-D-xylopyranosyl-(1-->6)-beta-D-glucopyranoside
2,3,4-tri-O-acetyl-beta-D-xylosyl congener
Hexyl xyloside
Methyl-β-D-glucopyranoside
3-O-β-D-glucopyranoside-betulinic acid
Betulinic acid

Interfacial Phenomena and Self Assembly of Hexyl β D Glucopyranoside

Micellization Behavior in Aqueous Solutions

The amphiphilic nature of Hexyl β-D-glucopyranoside, consisting of a hydrophobic hexyl tail and a hydrophilic glucose headgroup, drives its self-assembly into micelles in aqueous solutions. This behavior is fundamental to its application as a non-ionic surfactant in various scientific fields. When the concentration of the surfactant in solution is raised, a transition occurs from a state of dissolved monomers to the formation of non-covalent aggregates known as micelles sigmaaldrich.com. This process is driven by the hydrophobic effect, which seeks to minimize the unfavorable contact between the hydrocarbon tails and water by sequestering the tails in the micellar core, while the hydrophilic headgroups remain exposed to the aqueous environment tandfonline.com.

The critical micelle concentration (CMC) is a key parameter that defines the concentration at which micelle formation begins. It represents the maximum concentration of monomeric surfactant achievable in the solution unc.edu. The CMC for Hexyl β-D-glucopyranoside has been reported, though values can vary based on measurement techniques and sample purity. Common methods for determining the CMC include surface tension measurements, where the CMC is identified by an inflection point in the plot of surface tension versus surfactant concentration, as well as light scattering and dye solubilization techniques using fluorescent probes like pyrene. unc.edu

Reported CMC values for Hexyl β-D-glucopyranoside are presented in the table below. The variation in reported values highlights the influence of experimental conditions and methodologies on CMC determination. aatbio.com One source notes it has a relatively high CMC. cymitquimica.com

Table 1: Reported Critical Micelle Concentration (CMC) of Hexyl β-D-glucopyranoside

Reported CMC (mM) Source/Context
250 AAT Bioquest aatbio.com

The size of micelles and their aggregation number (the number of monomers per micelle) are governed by a delicate balance of intermolecular forces and are influenced by several factors. tandfonline.com

Molecular Structure : The primary determinant of micellar properties is the molecular geometry of the surfactant. For alkyl glycosides, a key factor is the length of the alkyl chain; the CMC generally decreases as the hydrophobic tail length increases. unc.edu The size of the hydrophilic headgroup also plays a critical role. Compared to surfactants with larger maltose (B56501) headgroups, the smaller glucose head of Hexyl β-D-glucopyranoside can influence the packing of monomers and the stability of the resulting micelles. nih.gov

Temperature : Temperature can affect the solubility of the surfactant and the hydrophobic interactions, thereby influencing both the CMC and the aggregation number. tandfonline.comresearchgate.net For some complex non-ionic detergents, micelle size has been observed to decrease with increasing temperature. acs.org

Ionic Strength : As a non-ionic surfactant, the micellar properties of Hexyl β-D-glucopyranoside are minimally affected by the salt concentration of the solution. sigmaaldrich.com This contrasts with ionic surfactants, where increasing ionic strength typically reduces the CMC and increases micellar size by shielding electrostatic repulsion between headgroups. unc.edu

Table 2: Summary of Factors Affecting Micellar Properties for Non-ionic Surfactants

Factor Influence on Micellization
Alkyl Chain Length Longer chains generally lead to a lower CMC. unc.edu
Headgroup Size Affects monomer packing, curvature, and aggregation number. nih.gov
Temperature Can influence CMC and aggregation number by altering solubility and hydrophobic interactions. tandfonline.comresearchgate.net

| Ionic Strength (Salt) | Has a minimal effect on the micellar size of non-ionic detergents. sigmaaldrich.com |

In aqueous solutions, alkyl glycosides are known to form a variety of aggregate structures. While often forming simple spherical micelles, they can also assemble into more complex, non-globular shapes such as cylindrical or rod-like micelles. icm.edu.pl The specific morphology adopted by the micelles depends on factors like surfactant concentration, temperature, and the intrinsic packing parameter of the molecule, which relates the headgroup area to the volume and length of the hydrophobic tail.

Micelles are not static structures but are in a constant state of dynamic equilibrium with the surrounding monomeric surfactants in the bulk solution. tandfonline.com There is a continuous and rapid exchange of monomers between the micelles and the aqueous phase. The kinetics of this monomer exchange for n-hexyl-β-D-glucopyranoside has been a subject of study. icm.edu.pl Techniques such as acoustical spectrometry can be used to investigate these molecular dynamics. icm.edu.pl Research indicates that the molecular mobility of certain groups, such as the exocyclic hydroxymethyl group on the glucose head, is significantly faster when the monomer is incorporated into the surface of a micelle compared to its fully hydrated state in the bulk solution. icm.edu.pl

Phase Behavior and Liquid Crystalline Structures

Beyond simple micellar solutions, Hexyl β-D-glucopyranoside and related amphiphiles can form a rich variety of ordered, liquid crystalline phases at higher concentrations or under specific temperature conditions. These phases are of significant interest for their unique structural properties.

Studies on closely related branched-chain β-D-glucopyranosides demonstrate a strong propensity for forming inverse non-lamellar liquid crystalline phases. nih.govardc.edu.au These structures are characterized by a lipid interface that curves around aqueous channels, with the hydrophobic tails occupying the continuous matrix. This behavior is attributed to the conical shape of the surfactant molecules.

Research on 2-hexyl-decyl-β-D-glucopyranoside shows that the β-anomer adopts an inverse hexagonal phase (HII) in the dry state. nih.govardc.edu.au In the presence of water, it self-assembles into inverse bicontinuous cubic phases, specifically the Ia3d (gyroid) and Pn3m (diamond) types, across a broad range of temperatures and concentrations. nih.govardc.edu.auresearchgate.net The formation of these inverse non-lamellar phases is a key feature of Guerbet branched-chain glycosides and highlights their potential in biotechnological applications. nih.govardc.edu.au

Table 3: Inverse Non-Lamellar Phases Formed by a Related Branched-Chain β-D-glucopyranoside

Phase Type Abbreviation Description
Inverse Hexagonal HII Water channels arranged on a two-dimensional hexagonal lattice, surrounded by the lipid matrix. nih.govardc.edu.au
Inverse Bicontinuous Cubic (Gyroid) QII(G) / Ia3d An intricate cubic structure based on the gyroid minimal surface, forming a network of water channels. nih.govresearchgate.net

| Inverse Bicontinuous Cubic (Diamond) | QII(D) / Pn3m | A cubic phase where water channels form a network analogous to the diamond lattice. nih.govardc.edu.au |

Influence of Alkyl Chain Branching and Stereochemistry on Phase Polymorphism

The self-assembly behavior of alkyl glycosides is highly sensitive to their molecular architecture, including the structure of the hydrophobic tail and the stereochemistry of the hydrophilic headgroup. acs.orgimperial.ac.uk

The introduction of branching in the alkyl chain, as seen in Guerbet-type surfactants like 2-hexyl-decyl-β-D-glucopyranoside, is a key factor in promoting the formation of inverse non-lamellar structures such as the HII and inverse bicontinuous cubic phases. acs.orgnih.govimperial.ac.uk This is in contrast to many straight-chain counterparts that tend to form lamellar or normal micellar phases.

Stereochemistry, including anomeric (α vs. β configuration at the C1 carbon of the glucose) and epimeric (e.g., glucose vs. galactose) differences, also exerts significant control over phase polymorphism. acs.orgimperial.ac.uk A comparative study of four branched-chain glycolipids with a total alkyl chain length of 16 carbons highlighted these effects. acs.orgnih.govardc.edu.auimperial.ac.uk

β-Anomers : Both 2-hexyl-decyl-β-D-glucopyranoside and 2-hexyl-decyl-β-D-galactopyranoside adopted the inverse hexagonal (HII) phase in the dry state. acs.orgnih.govimperial.ac.uk

α-Anomers : In contrast, the neat α-anomer of the glucoside (2-hexyl-decyl-α-D-glucopyranoside) exhibited a lamellar (Lα) phase, while the dry α-anomer of the galactoside (2-hexyl-decyl-α-D-galactopyranoside) formed an inverse bicontinuous cubic Ia3d (QIIG) phase. acs.orgnih.govimperial.ac.uk

Despite these differences in the dry state, all four compounds formed inverse bicontinuous cubic phases (QIIG and QIID) in the presence of water, demonstrating the crucial interplay between molecular structure and hydration in determining the final self-assembled architecture. acs.orgnih.govardc.edu.auimperial.ac.uk

Phase Behavior of Branched-Chain Glycolipids in the Dry State. acs.orgnih.govimperial.ac.uk
CompoundAnomeric ConfigurationSugar HeadgroupPhase in Dry State
2-hexyl-decyl-β-D-glucopyranosideβGlucoseInverse Hexagonal (HII)
2-hexyl-decyl-β-D-galactopyranosideβGalactoseInverse Hexagonal (HII)
2-hexyl-decyl-α-D-glucopyranosideαGlucoseLamellar (Lα)
2-hexyl-decyl-α-D-galactopyranosideαGalactoseInverse Bicontinuous Cubic (QIIG)

Interaction with Lipid Bilayers and Cellular Membranes

The ability of hexyl β-D-glucopyranoside to interact with and modify lipid bilayers is central to its use as a detergent in membrane biochemistry. huji.ac.il Its amphipathic structure allows it to partition into biological membranes, leading to a range of effects from altering membrane properties to complete solubilization. unc.edu

The process of membrane dissolution by detergents occurs in stages. At low concentrations, detergent monomers partition into the lipid bilayer. As the concentration increases and the bilayer becomes saturated, the membrane begins to disintegrate. huji.ac.ilunc.edu At sufficiently high concentrations, this leads to the complete lysis of the membrane and the formation of mixed micelles. huji.ac.ilunc.edu

Stages of Membrane Solubilization by Detergents. huji.ac.ilunc.edu
Detergent ConcentrationInteraction StageResulting Structures
LowPartitioningDetergent monomers bind to and insert into the intact lipid bilayer.
Intermediate (near CMC)Saturation & LysisThe membrane becomes saturated with detergent and begins to break apart.
High (above CMC)SolubilizationFormation of lipid-detergent and protein-detergent mixed micelles.

Alteration of Lipid Bilayer Fluidity

The insertion of hexyl β-D-glucopyranoside molecules into a lipid bilayer disrupts the ordered packing of the lipid acyl chains, thereby increasing the fluidity of the membrane. nih.gov Studies using deuterium (B1214612) nuclear magnetic resonance (2H-NMR) on 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) bilayers demonstrated this effect. nih.gov The insertion of n-hexyl-β-D-glucopyranoside into these bilayers was shown to fluidize the membrane, an effect that became more pronounced at higher detergent concentrations. nih.gov This increased fluidity can impact the function and dynamics of embedded membrane proteins. nih.gov

Formation of Mixed Micelles (Lipid-Detergent, Protein-Detergent)

Above a critical concentration, the disruptive interaction of hexyl β-D-glucopyranoside with a lipid bilayer leads to its complete solubilization and the formation of mixed micelles. huji.ac.ilunc.edu These are small, stable aggregates where the hydrophobic regions of the lipids and proteins are shielded from the aqueous environment by the detergent molecules. huji.ac.ilunc.edu

Lipid-Detergent Mixed Micelles: As the membrane disintegrates, the lipid molecules are incorporated into detergent micelles, forming lipid-detergent mixed micelles. unc.edu

Protein-Detergent Mixed Micelles: Similarly, integral membrane proteins are encapsulated by a layer of detergent molecules, with the hydrophobic transmembrane domains of the protein interacting with the hydrophobic tails of the detergent. huji.ac.ilhuji.ac.il This process typically results in detergent micelles containing a single protein molecule, effectively keeping the protein soluble in an aqueous solution for further study. unc.edu

This process is fundamental for the extraction, purification, and functional reconstitution of membrane proteins. For example, the related compound octyl glucoside has been used to form mixed micelles with phospholipids (B1166683) and the transmembrane protein glycophorin A, which upon detergent removal, allows the formation of proteoliposomes where the protein is incorporated into a new lipid bilayer. nih.gov

Applications in Advanced Biochemical and Biophysical Research

Membrane Protein Research

The study of membrane proteins is critical for understanding a vast array of cellular functions. However, their hydrophobic nature necessitates the use of detergents to extract them from the lipid bilayer of cell membranes. Hexyl beta-D-glucopyranoside has emerged as a valuable tool in this context. chemimpex.com

Solubilization of Membrane Proteins

This compound is widely employed for the solubilization of membrane proteins. chemimpex.comcreative-biolabs.com Its effectiveness stems from its ability to disrupt lipid-lipid and protein-lipid interactions within the cell membrane, thereby liberating the embedded proteins. moleculardimensions.com The detergent molecules then form micelles around the hydrophobic regions of the protein, creating a soluble protein-detergent complex that can be studied in an aqueous environment. scbt.com This process is crucial for a variety of downstream applications, including functional and structural analyses. chemimpex.comchemsynlab.com

Preservation of Native Protein Structure and Function

A key advantage of this compound is its mild, non-denaturing nature. moleculardimensions.comontosight.ai Unlike harsh ionic detergents, it typically solubilizes membrane proteins while preserving their native three-dimensional structure and biological activity. chemsynlab.comontosight.ai This property is paramount for researchers aiming to study the protein's function, as any significant alteration to its conformation would likely render it inactive. clinisciences.com Glucoside detergents, in general, are known to be gentle and effective at maintaining the stability of large macromolecules. moleculardimensions.com

Comparative Studies with Other Glucopyranoside Detergents

The choice of detergent is critical and often determined empirically for each specific membrane protein. Comparative studies have been conducted to evaluate the efficacy of this compound against other glucopyranoside detergents with varying alkyl chain lengths, such as heptyl and octyl beta-D-glucopyranoside. nih.gov While shorter alkyl chains like the hexyl group can offer milder solubilization, they may result in lower stability compared to longer-chain counterparts like octyl or decyl glucosides. However, hexyl derivatives have been noted to be less cytotoxic in mammalian cell cultures than longer-chain glucosides.

The critical micelle concentration (CMC) is a key property of detergents. It is the concentration at which detergent monomers begin to form micelles. This compound has a relatively high CMC compared to some other detergents. cymitquimica.com

Interactive Table: Properties of Selected Glucopyranoside Detergents

DetergentMolecular Weight ( g/mol )Critical Micelle Concentration (CMC) (mM)
This compound 264.32250 aatbio.comsigmaaldrich.comaatbio.com
Heptyl beta-D-glucopyranoside 278.35~70
Octyl beta-D-glucopyranoside 292.3820-25 aatbio.com
Nonyl beta-D-glucopyranoside 306.406.5 aatbio.com

This table presents a comparison of the physical properties of this compound with other commonly used glucopyranoside detergents.

Protein Purification Techniques

Once a membrane protein has been solubilized, the next step is often to purify it from other cellular components. This compound is compatible with several standard protein purification methods. ontosight.ai

Compatibility with Chromatographic Methodologies

This compound's non-ionic nature makes it compatible with various chromatographic techniques, including affinity chromatography and size exclusion chromatography. ontosight.aigoogle.com It helps to maintain the solubility of the target protein throughout the purification process, preventing aggregation and ensuring that the protein can interact appropriately with the chromatographic resin. ontosight.ai Furthermore, its presence has been shown to be compatible with the Bradford protein assay, a common method for quantifying protein concentration, with minimal interference. nih.gov

Structural Biology Studies

Determining the three-dimensional structure of membrane proteins is a major goal in structural biology, providing invaluable insights into their mechanisms of action. This compound has been utilized in this area to facilitate the structural analysis of membrane proteins. For instance, it was used in the crystallization of the human Glycolipid Transfer Protein, complexed with the detergent itself, allowing for the determination of its crystal structure via X-ray diffraction. rcsb.org The ability of this detergent to stabilize membrane proteins in a soluble and structurally intact form is crucial for such studies. ontosight.ai

Detergent Screening and Optimization for Membrane Protein Studies

The selection of an appropriate detergent is a critical and often empirical step in membrane protein research.

To address the challenge of finding the optimal detergent, various screening protocols and kits have been developed. These kits often include a matrix of detergents with varying properties, such as alkyl chain length, headgroup type, and charge. This compound is a common component of these screening kits.

A typical screening protocol involves solubilizing the membrane protein of interest with a panel of detergents and then assessing the yield, monodispersity, and stability of the solubilized protein. ontosight.ai Techniques such as fluorescence-detection size-exclusion chromatography (FSEC) are often employed for rapid screening in a 96-well format. ontosight.ai

Table 2: Example of a Detergent Screening Matrix Including this compound

Detergent ClassExample DetergentsKey Variable
Alkyl Glucosides This compound , Heptyl-β-D-glucopyranoside, n-Octyl-β-D-glucopyranosideAlkyl chain length
Alkyl Maltosidesn-Decyl-β-D-maltopyranoside, n-Dodecyl-β-D-maltopyranosideAlkyl chain length
Polyoxyethylene GlycolsC12E8Headgroup size
Zwitterionic DetergentsLDAO, Fos-Choline-12Headgroup charge

The thermostability of a membrane protein in a given detergent is a key indicator of its structural integrity. Thermal shift assays are commonly used to assess protein stability by measuring the melting temperature (Tm) of the protein in the presence of different detergents. calixar.com

Research has shown a correlation between the alkyl chain length of a detergent and the thermostability it imparts to a membrane protein. nih.gov Generally, longer alkyl chains provide a more lipid-like environment, leading to greater stabilization and a higher melting temperature. Conversely, shorter-chain detergents like this compound tend to offer milder solubilization but lower thermostability. This is attributed to the less effective shielding of the protein's hydrophobic transmembrane domains by the smaller micelles formed by shorter-chain detergents. nih.gov

In a study on a G protein-coupled receptor, increasing the alkyl chain length of the detergent correlated with an increase in the receptor's stability. acs.org While this study did not specifically use this compound, the trend suggests it would confer lower thermostability compared to its longer-chain analogs.

Functional Assays of Solubilized Membrane Proteins

A crucial aspect of membrane protein research is to ensure that the protein remains functional after being extracted from its native membrane. Therefore, functional assays are often performed on detergent-solubilized proteins. huji.ac.il The choice of detergent is critical, as it can significantly impact the protein's activity.

This compound, being a mild, non-denaturing detergent, is often used in applications where preserving protein function is essential. moleculardimensions.com For instance, a procedure was developed to adapt the Bradford protein assay for the quantification of membrane-bound proteins by solubilizing them in glucopyranoside detergents. nih.gov In this study, this compound was found to produce less background absorbance at 595 nm compared to larger glucopyranosides. nih.gov The absorbance produced by the membrane-bound protein increased with the addition of up to 0.2% this compound, after which it remained stable, indicating that this concentration allowed the protein to react completely with the dye reagent without being denatured. nih.gov The quantitation of both soluble and membrane-bound proteins was found to be similar in the presence of 0.2% Hexyl-, Heptyl-, and Octyl-beta-D-glucopyranoside. nih.gov

Other Biochemical and Biotechnological Applications

This compound is a non-ionic surfactant from the alkyl glycoside family, which is noted for its use in a variety of biochemical and biotechnological applications. chemsynlab.com Its amphiphilic nature, stemming from a hydrophilic glucose head and a hydrophobic hexyl tail, allows it to interact with and solubilize membrane proteins. This property makes it a valuable tool in drug delivery, gene therapy, and other advanced research areas. chemsynlab.com

Drug Formulation and Delivery Systems

This compound has been investigated for its role in drug formulation and delivery, particularly for improving the therapeutic efficacy of certain drugs. chemsynlab.com Its surfactant properties are central to its function in these systems. google.com

Application AreaCompound ClassMechanism of ActionReference
Drug FormulationAlkyl Glycoside SurfactantEnhances solubility of hydrophobic compounds chemsynlab.comgoogle.com
Poorly Soluble DrugsHydrophobic CompoundsIncreases bioavailability chemsynlab.comgoogle.com

Gene Therapy Applications (Enhancing Genetic Material Delivery)

In the field of gene therapy, this compound has been explored for its potential to facilitate the delivery of genetic material, such as plasmid DNA, into target cells. chemsynlab.com Non-viral vectors, including polymeric nanoparticles, are considered an attractive approach for gene delivery, and surfactants like this compound can play a role in these formulations. science.gov Studies have indicated that it can help enhance transfection rates, suggesting its utility in improving the efficiency of gene delivery systems. chemsynlab.com

Biomolecular Imaging Enhancements

This compound has been utilized in biomolecular imaging, where it has been shown to potentially improve contrast. chemsynlab.com There is also an indication that it may offer reduced toxicity compared to some other agents used in imaging. chemsynlab.com In techniques like biomolecular SIMS imaging of microbial communities, compounds are identified and mapped, and while not directly an enhancement agent, the accurate detection of molecules like this compound is crucial for the method. science.gov

Preparation of Liposomes and Nanoparticles

This compound is used as a surfactant in the preparation of homogeneous bilayer liposomes and other nanostructures. It can act as a surface modifier in nanoparticulate formulations. googleapis.comgoogleapis.com The compound is listed among various surface modifiers for creating nanoparticulate dispersions of poorly soluble drugs in digestible oils or fatty acids to improve oral bioavailability. justia.com Specifically, it has been mentioned in patents related to methods for preparing biologically active compounds in nanoparticulate form. google.comgoogle.com Liposome compositions prepared using such surface modifiers can range in diameter from approximately 50 nm to 400 nm. googleapis.com

Model Compound in Carbohydrate Chemistry and Glycoside Interaction Studies

This compound serves as a model compound in the study of carbohydrate-protein interactions and the mechanisms of glycosidase enzymes. Its structure and properties make it suitable for investigating the interactions between alkyl glycosides and other molecules. researchgate.net In carbohydrate chemistry, accurate structural data for compounds like this compound is important for developing and validating software used in determining carbohydrate structures. whiterose.ac.uk

PropertyValue/DescriptionRelevance in ResearchReference
Chemical FormulaC₁₂H₂₄O₆Basic structural information for chemical studies. nih.gov
Molecular Weight264.31 g/mol Used in various calculations in biochemical assays. nih.gov
ClassificationNon-ionic surfactant, O-acyl carbohydrateDefines its chemical nature and functional class. nih.gov
Use as a ModelStudying glycosidase mechanisms and carbohydrate interactionsProvides a standardized substrate for enzymatic and binding studies. researchgate.net

Utility in Enzymatic Assays and Protein Quantitation

This compound is a non-ionic detergent frequently employed in biochemical and biophysical research due to its ability to solubilize and stabilize proteins and its compatibility with certain analytical methods. Its utility is particularly notable in the fields of enzymatic assays and protein quantitation, where it facilitates the study of membrane-associated proteins and enzymes.

Enzymatic Assays

This compound serves multiple roles in enzymatic assays. It can be a substrate for glycosidases, a component of the reaction buffer to solubilize membrane-bound enzymes, or a tool in screening methods for enzyme activity.

Substrate for Glycosidase Activity: The compound is a substrate for β-glucosidases, which catalyze the hydrolysis of the glycosidic bond. This property is exploited to measure enzyme activity. For instance, the release of hexanol from this compound can be monitored to determine the rate of enzymatic hydrolysis. nih.gov Studies have shown that enzymes like β-glucosidase from Aspergillus niger and those present in human saliva can effectively hydrolyze this substrate. nih.gov The enzymatic synthesis of this compound itself, through transglycosylation or reverse hydrolysis reactions catalyzed by glucosidases, is a key area of research. nih.govagriculturejournals.cz In these synthesis reactions, the compound is the product, and its formation is measured to quantify enzyme performance. nih.govresearchgate.net For example, β-glucosidase from Hanseniaspora thailandica has been used to produce the compound via transglycosylation from cellobiose (B7769950) and hexanol.

Screening and Kinetic Studies: Researchers have developed screening methods to evaluate enzymatic production of alkyl glucosides like this compound. nih.gov One such method involves a 96-well plate format where glucosidases expressed in E. coli synthesize the compound in a hexanol-water two-phase system. nih.gov The product in the organic phase is then enzymatically degraded to release glucose, which is detected spectrophotometrically. nih.gov This allows for the comparison of different β-glucosidases and their ability to synthesize the target compound. nih.gov Kinetic parameters for the enzymatic synthesis have also been determined. For the β-glucosidase catalyzed synthesis using cellobiose, a K_m of 2.5 mM and a V_max of 4.8 µmol/min/mg have been reported.

Table 1: Parameters for Enzymatic Synthesis of this compound

ParameterValue/ConditionEnzyme SourceReference
Reaction TypeTransglycosylationHanseniaspora thailandica BC9 β-glucosidase
Optimal pH6.5–7.0Hanseniaspora thailandica BC9 β-glucosidase
Optimal Temperature30–40°CHanseniaspora thailandica BC9 β-glucosidase
Kinetic Parameter (K_m for cellobiose)2.5 mMβ-glucosidase
Kinetic Parameter (V_max)4.8 µmol/min/mgβ-glucosidase
Reaction TypeReverse HydrolysisDefatted kernel meals (almond, apricot, peach) agriculturejournals.cz

Protein Quantitation

Accurate quantitation of proteins, especially membrane proteins, is a critical step in biochemical analysis. Many common protein assays are incompatible with detergents required to solubilize these proteins. This compound has been shown to be compatible with and even improve certain protein quantitation methods, most notably the Bradford protein assay. nih.gov

Compatibility with Bradford Assay: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, which results in a color change measured at 595 nm. Many detergents interfere with this assay by causing high background absorbance. nih.gov this compound, however, produces minimal background absorbance at 595 nm and does not significantly stabilize the neutral species of the dye that causes interference. nih.gov This makes it a suitable detergent for solubilizing membrane proteins prior to their quantification with the Bradford method. nih.gov

Optimizing Protein Measurement: The presence of this compound can enhance the reaction between the dye and membrane-bound proteins. nih.gov Research has shown that absorbance produced by membrane-bound protein in the Bradford assay increased with the presence of up to 0.2% this compound (final concentration) and remained stable up to 1%. nih.gov This indicates that these concentrations of the detergent allow the membrane proteins to react completely with the dye reagent. nih.gov Importantly, standard curves for several soluble and membrane-bound proteins are similar in the absence or presence of 0.1-0.5% this compound. nih.gov Estimates of membrane protein concentration using this modified Bradford assay are comparable to those obtained with the Lowry assay and quantitative amino acid analysis. nih.gov

Table 2: Effect of this compound on the Bradford Protein Assay

Detergent Concentration (Final)ObservationSignificanceReference
0% - 2%Absorbance at 595 nm increases linearly with detergent concentration.Low background interference compared to other detergents. nih.gov
Up to 0.2%Increased absorbance produced by membrane-bound protein.Enhances the reaction between the protein and the dye reagent. nih.gov
0.2% - 1.0%Stable absorbance produced by membrane-bound protein.Indicates complete reaction of the protein with the dye. nih.gov
0.1% - 0.5%Standard curves for various proteins are similar to those without detergent.Allows for accurate protein quantitation without creating new standard curves. nih.gov

Biological Interactions and Physiological Effects

Modulation of Cellular Processes

Hexyl beta-D-glucopyranoside has been shown to modulate key cellular functions, including neurotransmitter receptor activity and fundamental enzymatic processes that govern cellular energy and signaling.

This compound is identified as a serotonin (B10506) 5-HT receptor agonist. chemsynlab.comcbm15.combiosynth.comecrins-therapeutics.com Agonists are substances that bind to and activate a receptor, mimicking the effect of a natural neurotransmitter or hormone. In this case, the compound activates serotonin receptors, which are involved in a wide array of physiological functions. chemsynlab.comcbm15.combiosynth.comecrins-therapeutics.com

As a consequence of its 5-HT agonist activity, this compound has been demonstrated to activate the hydrolysis of phospholipids (B1166683) within the cell membrane. chemsynlab.comcbm15.combiosynth.comecrins-therapeutics.com This process is a critical step in intracellular signaling cascades. Phospholipase C (PLC) enzymes, for instance, hydrolyze phospholipids like phosphatidylinositol-4,5-bisphosphate (PIP2) into second messengers, which then trigger further cellular responses. nih.gov

The compound has also been found to increase the activity of ATPase. chemsynlab.comcbm15.combiosynth.comecrins-therapeutics.com ATPase is a class of enzymes that catalyze the decomposition of adenosine (B11128) triphosphate (ATP) into adenosine diphosphate (B83284) (ADP) and a free phosphate (B84403) ion. This reaction releases energy that is harnessed to drive other cellular processes, including the transport of molecules across cell membranes. chemsynlab.comcbm15.combiosynth.comecrins-therapeutics.com

Table 1: Summary of Cellular Process Modulation by this compound

Cellular ProcessObserved EffectReferences
Serotonin Receptor Interaction Acts as a 5-HT agonist. chemsynlab.comcbm15.combiosynth.comecrins-therapeutics.com
Lipid Metabolism Activates the hydrolysis of phospholipids. chemsynlab.comcbm15.combiosynth.comecrins-therapeutics.com
Enzyme Activity Increases the activity of ATPase. chemsynlab.comcbm15.combiosynth.comecrins-therapeutics.com

Cell Growth Regulation

Beyond its role in modulating cellular signaling, this compound exhibits effects on the regulation of cell growth, demonstrating both inhibitory and stimulatory actions on different cell types.

Studies have shown that this compound can inhibit the proliferation of lymphocytes. chemsynlab.comcbm15.combiosynth.comecrins-therapeutics.com Lymphocytes are a type of white blood cell central to the functioning of the immune system, and the regulation of their proliferation is crucial for maintaining immune homeostasis.

In contrast to its effect on lymphocytes, the compound has been observed to stimulate the growth of epidermal cells. chemsynlab.comcbm15.combiosynth.comecrins-therapeutics.com The epidermis is the outermost layer of the skin, and its continuous renewal through cell proliferation is essential for maintaining the skin barrier. embopress.org

Table 2: Overview of Cell Growth Regulation Effects

Cell TypeObserved EffectReferences
Lymphocytes Inhibition of proliferation. chemsynlab.comcbm15.combiosynth.comecrins-therapeutics.com
Epidermal Cells Stimulation of growth. chemsynlab.comcbm15.combiosynth.comecrins-therapeutics.com

Table of Chemical Compounds

Anti-inflammatory and Prostaglandin (B15479496) Synthesis Inhibition

Emerging research suggests that this compound may possess anti-inflammatory properties through the inhibition of prostaglandin synthesis. Prostaglandins are lipid compounds that play a crucial role in inflammation. The enzyme microsomal prostaglandin E synthase-1 (mPGES-1) is a key player in the production of prostaglandin E2 (PGE2), a significant mediator of inflammation and pain. Inhibition of mPGES-1 is a therapeutic strategy for treating inflammatory conditions. rcsb.org

Studies have explored the interaction of various compounds with mPGES-1 to understand their inhibitory potential. In the context of crystal structure analysis of mPGES-1, this compound has been used as a detergent to solubilize and stabilize the membrane-bound enzyme, facilitating the study of inhibitor binding. rcsb.orgpdbj.org While not a direct inhibitor in these studies, its use is critical for enabling the structural determination of the enzyme in complex with actual inhibitors. This provides a framework for the rational design of potent analgesic and anti-inflammatory therapeutics that target the prostaglandin pathway downstream of cyclooxygenase 2 (COX-2), potentially avoiding some of the cardiovascular risks associated with coxib drugs. rcsb.org

It is important to note that many endocrine-disrupting chemicals (EDCs) have been shown to inhibit prostaglandin synthesis. nih.gov While this compound itself is not categorized as such, the broader context of prostaglandin inhibition highlights the significance of this pathway in toxicology and pharmacology. The synthesis of glucoconjugates of known anti-inflammatory drugs is another area of research aimed at improving their bioavailability. nih.gov

Role in Transport Mechanisms (e.g., Fatty Acids, Cholesterol Esters)

The transport of water-insoluble molecules like fatty acids and cholesterol esters is fundamental to various physiological processes. Due to their insolubility in aqueous environments, these lipids require transport vehicles, primarily lipoproteins, to move through the plasma. sigmaaldrich.comnih.gov Lipoproteins are complex particles with a core of cholesterol esters and triglycerides, surrounded by free cholesterol, phospholipids, and apolipoproteins. nih.gov

The transport process begins with the dietary intake of lipids, which are packaged into chylomicrons in the intestine. These chylomicrons transport triglycerides to tissues like adipose and muscle, where they are broken down into fatty acids for energy or storage. sigmaaldrich.comcuni.cz The remaining chylomicron remnants, enriched in cholesterol, are then taken up by the liver. sigmaaldrich.com The liver, in turn, packages cholesterol and triglycerides into very-low-density lipoproteins (VLDL) for distribution throughout the body. nih.gov High-density lipoproteins (HDL) are involved in reverse cholesterol transport, removing cholesterol from peripheral tissues and returning it to the liver. sigmaaldrich.com

While there is no direct evidence from the provided search results detailing the specific role of this compound in the in vivo transport of fatty acids and cholesterol esters, its properties as a surfactant are relevant. Surfactants like this compound are known to form micelles that can encapsulate hydrophobic molecules, enhancing their solubility in aqueous solutions. This principle is utilized in drug delivery systems to improve the solubility and bioavailability of poorly soluble drugs. It is conceivable that, in experimental settings, this compound could be used to study or facilitate the transport of lipids due to its ability to solubilize them.

The transport of fatty acids across cellular membranes is a complex process. Short- and medium-chain fatty acids can move through the enterocyte and enter circulation via capillaries, transported by albumin. lumenlearning.com Long-chain fatty acids are re-esterified and packaged into chylomicrons. lumenlearning.com Cholesterol transport is also tightly regulated, with specific transporters and receptors mediating its uptake and efflux from cells. lumenlearning.comgerli.com

Biotransformation by Microorganisms

Biotransformation is a process where microorganisms modify chemical compounds. This mechanism is a natural way for microbes to adapt to their environment and has significant biotechnological applications. nih.gov In the context of this compound, microorganisms can play a crucial role in its synthesis and degradation.

Whole cells of certain microorganisms can be used to synthesize alkyl glucosides. For instance, Microbacterium paraoxydans has been shown to synthesize hexyl α-glucoside from sucrose (B13894) and hexanol. researchgate.net Similarly, β-glucosidases from various microbial sources, including yeasts like Hanseniaspora thailandica, can be used for the production of hexyl beta-D-glucoside. jmb.or.kr These enzymatic processes are an alternative to chemical synthesis methods. researchgate.netresearchgate.net

The human oral cavity is a complex ecosystem with a diverse microbiota. mdpi.com Some of these microorganisms possess enzymes, such as β-glucosidases, that can hydrolyze the β-D-glycosidic bond in compounds like this compound. nih.govnih.gov This hydrolysis releases the aglycone, in this case, hexanol, and the glucose moiety. nih.gov

This phenomenon has implications for flavor perception, as the release of volatile aglycones from non-volatile glycosides can contribute to the aroma of food and beverages in the mouth. mdpi.comnih.gov Studies have demonstrated the in-mouth hydrolysis of various glucosides, and it is suggested that virtually all β-D-glucosides could undergo a similar process when exposed to oral microorganisms. nih.govresearchgate.net The ability of oral bacteria, such as those from the genera Streptococcus and Prevotella, to produce β-glucosidases is a key factor in this process. mdpi.comnih.gov

The rapid hydrolysis of these compounds on the tongue surface has been observed, indicating that the enzymatic activity is localized and efficient. nih.gov This process is not only relevant to food science but also has potential applications in diagnostics and targeted drug delivery. nih.gov

Structure-Activity Relationships and Biocompatibility in Analogues

The biological activity and biocompatibility of this compound and its analogues are closely linked to their molecular structure. Key structural features that influence their properties include the length of the alkyl chain, the nature of the sugar headgroup, and the type of glycosidic linkage.

Influence of Alkyl Chain Length: The length of the alkyl chain affects the surfactant properties of alkyl glucosides. For instance, octyl beta-D-glucopyranoside, with a longer alkyl chain than its hexyl counterpart, forms larger micelles. This difference in micellar properties can impact their effectiveness in applications like membrane protein solubilization. The cytotoxicity of some alkyl glucoside analogues has also been shown to increase with increasing alkyl chain length. nih.gov

Table 1: Comparison of this compound Analogues

Feature This compound Octyl beta-D-glucopyranoside (Z)-3-Hexenyl O-β-D-Glucopyranoside
Alkyl/Alkenyl Chain Hexyl (C6) Octyl (C8) (Z)-3-Hexenyl (C6, unsaturated)
Micelle Size Smaller Larger Not specified
Melting Point 88 °C biosynth.com Not specified 69.0–71.0°C

| Key Characteristic | Good for solubilizing small peptides | Preferred for membrane protein crystallization | Lower melting point due to cis double bond |

Interactive Data Table: Properties of this compound Analogues

Generated html

Influence of the Sugar Headgroup: The size and type of the sugar headgroup also play a role. For example, hexyl beta-D-maltopyranoside, with a larger disaccharide headgroup, is more effective at stabilizing large membrane proteins compared to this compound.

Influence of the Glycosidic Linkage: The linkage between the sugar and the alkyl chain can be modified. For example, replacing the oxygen in the glycosidic bond with sulfur creates a thioglycoside analogue, such as hexyl β-D-thioglucopyranoside. This modification enhances chemical stability but reduces hydrogen-bonding capacity.

Biocompatibility: The biocompatibility of alkyl glycosides is a crucial factor for their use in biomedical applications. Studies on analogues, such as fluorinated glucopyranoside surfactants and triazole-containing alkyl xylosides, have shown that structural modifications can significantly impact their toxicity. nih.govresearchgate.netresearchgate.net For instance, an increasing degree of fluorination in some surfactant analogues appears to reduce both cytotoxicity and hemolytic activity. researchgate.net In some cases, the introduction of a triazole linker does not markedly affect the cytotoxicity compared to structurally related alkyl glucosides. nih.gov Generally, many carbohydrate-based surfactants exhibit low toxicity in cell cultures. nih.gov

Analytical Methodologies for Characterization and Quantification

Spectroscopic Characterization

Spectroscopic methods are fundamental in elucidating the molecular structure of hexyl beta-D-glucopyranoside.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR are utilized to verify the presence of the hexyl chain, the glucose unit, and the stereochemistry of the glycosidic bond.

¹H NMR: The ¹H NMR spectrum of this compound provides information on the chemical environment of the protons within the molecule. A key indicator for the confirmation of the β-anomeric configuration is the chemical shift of the anomeric proton (H-1), which typically appears as a doublet in the range of δ 4.3–4.5 ppm. The integration of the signals in the spectrum also allows for the verification of the ratio of protons in the hexyl chain to those in the glucose moiety.

¹³C NMR: The ¹³C NMR spectrum is crucial for confirming the carbon skeleton of the molecule. The chemical shift of the anomeric carbon (C-1) is particularly diagnostic for the β-configuration. A study on a series of n-alkyl β-D-glucosides reported the chemical shifts for hexyl β-D-glucopyranoside in CD₃OD. rsc.org

Table 1: ¹³C NMR Chemical Shift Data for this compound

Carbon Atom Chemical Shift (δ/ppm)
C1 104.3
C2 75.1
C3 78.1
C4 71.6
C5 77.9
C6 62.7
C1' (Hexyl) 70.9
C2' (Hexyl) 32.87
C3' (Hexyl) 26.79
C4' (Hexyl) 30.75
C5' (Hexyl) 23.6
C6' (Hexyl) 14.4

Data sourced from a study on the thermotropic and glass transition behaviors of n-alkyl β-D-glucosides. rsc.org

Fourier-Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound. The FTIR spectrum will exhibit characteristic absorption bands corresponding to the hydroxyl (-OH) groups of the glucose unit, the C-H bonds of the alkyl chain, and the C-O-C glycosidic linkage. For instance, the presence of a broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations. The signal at approximately 891 cm⁻¹ is correlated with the β-glycosidic bond. researchgate.net The characterization of synthesized glycolipids, including 2-hexyldecyl-beta-D-glucopyranoside, has been performed using FTIR to ensure their purity and structure. nih.gov

UV spectrophotometry can be used for the quantification of this compound in aqueous solutions, particularly for determining its concentration. chemsynlab.com While the glycosidic bond itself does not have a strong chromophore in the typical UV range, this method can be applied, sometimes in conjunction with other techniques or for specific formulations. One source indicates the measurement of absorbance at a wavelength of 275 nm. chemsynlab.com Another provides absorbance values for a 1% aqueous solution at various wavelengths, which are useful for quality control purposes. anatrace.com

Table 2: Absorbance of a 1% this compound Solution in Water

Wavelength (nm) Absorbance
225 < 0.1
260 < 0.06
280 < 0.04
340 < 0.02

Data sourced from a commercial supplier's technical information. anatrace.com

The measurement of specific optical rotation is a critical analytical technique to confirm the stereochemistry of this compound. As a chiral molecule, it rotates plane-polarized light. The direction and magnitude of this rotation are characteristic of the compound. For this compound, the specific rotation is typically negative, confirming the β-anomeric configuration. Commercially available this compound is reported to have a specific optical rotation in the range of -30° to -36° (c=1 in water). sigmaaldrich.comchemimpex.comthomassci.com

Chromatographic Techniques

Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of this compound. chemimpex.comcreative-biolabs.com It is used to separate the main compound from any unreacted starting materials, byproducts, or anomeric isomers (alpha-glucopyranoside). Purity levels of ≥98% or ≥99% are commonly reported based on HPLC analysis. anatrace.comchemimpex.comcreative-biolabs.com The method can be coupled with various detectors, such as an Evaporative Light Scattering Detector (ELSD) or a UV detector. HPLC is also utilized to determine the percentage of the α-anomer and any residual hexanol, with specifications often requiring <2% α-anomer and <0.005% hexanol. anatrace.com

Table 3: Typical Purity Specifications for this compound Determined by HPLC

Parameter Specification
Purity (β + α anomers) ≥ 99%
α-anomer content < 2%
Residual Hexanol < 0.005%

Data sourced from commercial supplier specifications. anatrace.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a highly sensitive and selective method for the identification and quantification of this compound. This technique first separates the compound from other components in a sample using liquid chromatography, followed by detection and structural elucidation through mass spectrometry.

Research Findings:

In a typical LC-MS/MS setup, a reversed-phase column, such as a C18 column, is employed for chromatographic separation. nih.gov The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with an additive such as formic acid to improve ionization. nih.govnih.gov A gradient elution, where the proportion of the organic solvent is increased over time, is used to effectively separate compounds. nih.govmdpi.com

Following separation, the compound is ionized, typically using an electrospray ionization (ESI) source, before entering the mass spectrometer. nih.gov For this compound, analysis in positive ionization mode is common, where it is detected as a protonated molecule [M+H]⁺. nih.gov Tandem mass spectrometry (MS/MS) then fragments this precursor ion to produce characteristic product ions, which serve as a structural fingerprint for unambiguous identification and quantification. scispace.comresearchgate.net

Experimental data for this compound has been recorded using instruments like a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer. nih.gov The high-resolution capabilities of instruments such as Fourier transform ion cyclotron resonance (FT-ICR) mass spectrometers allow for very accurate mass measurements, further confirming the elemental composition of the compound. nih.gov

Table 1: Experimental LC-MS/MS Parameters for this compound

ParameterValueSource
Precursor Type[M+H]⁺ nih.gov
Precursor m/z265.164 nih.gov
Ionization ModePositive nih.gov
InstrumentMaxis II HD Q-TOF Bruker nih.gov
Top 5 Fragment Peaks (m/z)85.028465, 145.054138, 127.038292, 97.028587, 163.062012 nih.gov

Acoustical Spectroscopy for Molecular Association and Complexation Studies

Acoustical spectroscopy is a powerful technique for investigating the dynamics of molecular processes in solution, including conformational changes, association, and complexation. icm.edu.pl By measuring the attenuation of sound waves across a wide range of frequencies (from kilohertz to gigahertz), this method can detect and characterize kinetic processes with relaxation times spanning from picoseconds to microseconds. icm.edu.plbibliotekanauki.pl

Research Findings:

For aqueous solutions of alkyl glycosides like this compound, acoustical spectroscopy provides insights into both the behavior of individual molecules (monomers) and their aggregated forms (micelles). icm.edu.pl The technique is capable of monitoring the conformational flexibility of the saccharide head groups and the kinetics of monomer exchange between the micelles and the surrounding solution. icm.edu.pl

Studies have identified several relaxation processes in carbohydrate solutions. icm.edu.pl One such process, known as the δ-relaxation, is attributed to the rotational isomerization of the exocyclic hydroxymethyl (–CH2OH) group of the glucose head. icm.edu.pl Analysis of the relaxation amplitudes allows for the determination of the isentropic reaction volume (ΔVs), which reflects the volume change associated with this conformational process. icm.edu.pl For n-hexyl-β-D-glucopyranoside, distinct reaction volumes have been measured for the monomeric and aggregated states, indicating a change in the molecular environment and flexibility upon micelle formation. icm.edu.pl The larger reaction volume for aggregated molecules suggests that the isomerization of the –CH2OH group requires more free volume at the surface of the micelle. icm.edu.pl

Table 2: Isentropic Reaction Volume for n-Hexyl-β-D-glucopyranoside

Molecular StateIsentropic Reaction Volume (ΔVs)Source
Monomers1.9 cm³/mol icm.edu.pl
Aggregated (Micellar)2.5 cm³/mol icm.edu.pl

Adaptation of Protein Assays in the Presence of Glucopyranoside Detergents

Glucopyranoside-based detergents, including this compound, are widely used to solubilize membrane-bound proteins for biochemical analysis. nih.gov However, the presence of detergents can interfere with common colorimetric methods for protein quantification, such as the Bradford protein assay. nih.govbiorxiv.org This necessitates the adaptation of these assays to ensure accurate results.

Research Findings:

A procedure has been developed to adapt the Bradford assay for the quantification of proteins solubilized with glucopyranoside detergents. nih.gov These detergents are advantageous because they result in minimal background absorbance at the measurement wavelength of 595 nm. nih.govresearchgate.net Specifically, hexyl-beta-D-glucopyranoside was found to produce less background absorbance than its longer-chain counterparts like heptyl- and octyl-beta-D-glucopyranoside. nih.gov

The key finding is that the presence of hexyl-beta-D-glucopyranoside at certain concentrations can enhance the color development of the protein-dye complex without increasing the background, thereby allowing membrane-bound proteins to react completely with the dye reagent. nih.gov This adapted method is as rapid and convenient as the original Bradford assay, requiring no additional steps. nih.gov The protein estimates obtained with this modified procedure are consistent with those from the Lowry assay and quantitative amino acid analysis. nih.gov

Table 3: Findings on the Adaptation of the Bradford Assay with this compound

FindingObservationSource
Optimal Detergent ConcentrationAbsorbance from membrane-bound protein increases up to a final concentration of 0.2% hexyl-beta-D-glucopyranoside. nih.gov
Stable Concentration RangeAbsorbance remains stable for detergent concentrations up to 1%. nih.gov
Effect on Standard CurvesStandard curves for various proteins are similar in the absence or presence of 0.1-0.5% hexyl-beta-D-glucopyranoside. nih.gov
Background InterferenceGlucopyranoside detergents do not significantly stabilize the neutral species of Coomassie brilliant blue G-250 that causes interference. nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Hexyl β-D-glucopyranoside Derivatives and Analogues

To broaden the utility and performance of hexyl β-D-glucopyranoside, researchers are actively designing and synthesizing new derivatives with tailored properties. These efforts are concentrated on modifying the chemical structure to enhance performance in specific applications, such as membrane protein research and drug delivery.

Branched-Chain Glycopyranosides

One promising area of development is the synthesis of branched-chain glycopyranosides. Unlike the straight-chain alkyl group in conventional hexyl β-D-glucopyranoside, these analogues feature a branched hydrophobic tail. For instance, glycolipids like 2-hexyl-decyl-β-D-glucopyranoside possess an asymmetric Guerbet branched chain, which imparts unique physicochemical characteristics. researchgate.net These branched structures can influence the formation of various curved nanostructures, a property of significant interest for creating advanced material systems. researchgate.net The introduction of branching can also affect the compound's phase behavior in aqueous solutions, which is critical for applications in formulation science. researchgate.net Research into derivatives like cyclohexyl-hexyl beta-D-maltoside, which has a branched hydrophobic tail, is providing insights into how structural modifications can enhance specificity, for example, in enzyme inhibition studies.

Fluorinated Glucopyranoside Detergents as Crystallization Additives

Fluorinated derivatives of glucopyranosides are emerging as valuable tools in structural biology, particularly for the crystallization of membrane proteins. nih.govacs.org These detergents, where some hydrogen atoms in the alkyl chain are replaced by fluorine, can exhibit different properties compared to their non-fluorinated counterparts. nih.govacs.org For example, fluorinated surfactants have been shown to improve the quality of membrane protein crystals, which is a critical step in determining their three-dimensional structure. nih.gov

A series of fluorinated surfactants with a glucose polar head and varying alkyl chain lengths and fluorine-to-hydrogen ratios have been synthesized. nih.govnih.gov Among these, F₃H₅-β-Glu, a fluorinated analogue of n-octyl-β-D-glucopyranoside, has demonstrated the ability to improve the crystallization of the AcrB protein when used as an additive with other detergents like DDM. nih.govacs.org While some fluorinated derivatives showed no significant effect, others, including F₅H₃-β-Glu and F₄H₃-β-Glu, also showed promise in improving crystallization. acs.org These novel detergents are now being considered as potential components of screening kits for protein crystallization. nih.govacs.orgnih.gov The use of fluorinated detergents like fluorinated octyl-maltoside (FOM) has also been reported to improve the distribution of membrane protein molecules in ice for cryo-EM studies. nih.govsciengine.com

Triazole-Containing Alkyl β-D-glucopyranosides

The incorporation of a 1,2,3-triazole ring into the structure of alkyl β-D-glucopyranosides represents another innovative approach to creating novel surfactants. nih.govnih.gov The synthesis of these compounds is often achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, which allows for the efficient creation of a diverse range of molecules. nih.govresearchgate.netmdpi.com This method has been used to synthesize a series of triazole-linked (fluoro)alkyl β-glucopyranosides. nih.gov

These triazole-containing surfactants exhibit interesting properties. For example, the cytotoxicity of triazole-linked alkyl β-glucopyranosides has been shown to be dependent on the length of the hydrophobic tail. nih.govresearchgate.net The triazole linker also appears to stabilize the solid-state packing of the molecules, leading to higher phase transition temperatures compared to simple alkyl xylopyranosides. nih.gov The 1,2,3-triazole moiety is known for its stability and has been incorporated into various types of surfactants, including bolaamphiphiles and fluorocarbon surfactants. nih.govrsc.org

Enhanced Biocatalytic Production Systems

The production of hexyl β-D-glucopyranoside through environmentally friendly enzymatic methods is a key area of research. Efforts are focused on improving the efficiency and scalability of these biocatalytic processes.

Advanced Bioreactor Design and Continuous Processes

The design of bioreactors is crucial for the large-scale enzymatic production of alkyl glucosides. Researchers have designed bioreactors specifically for the β-glucosidase mediated production of hexyl glucoside. researchgate.net A key challenge in biosurfactant fermentation is managing issues like foaming, which can be addressed through innovative bioreactor designs. researchgate.net

For the synthesis of hexyl α-glucoside, fed-batch reactors with continuous feeding of whole cells have been utilized, achieving significant yields. researchgate.net The development of integrated bioreactor systems that can be adapted to various feedstocks and handle complex microbial communities is essential for advancing biorefineries. mdpi.com Advanced monitoring and control strategies are also being implemented to allow for real-time adjustments and optimization of the production process. mdpi.com

Enzyme Engineering for Improved Catalytic Characteristics

Improving the enzymes used in the biocatalytic synthesis of hexyl β-D-glucopyranoside is a major focus of current research. Glycoside hydrolases, which catalyze the formation of the glycosidic bond, are often engineered to enhance their performance. nih.govoup.com

Site-directed mutagenesis is a key technique used to create enzyme variants with improved properties. For example, researchers have engineered the β-glucosidase from Thermotoga maritima to improve the ratio of transglycosylation (synthesis) to hydrolysis (breakdown) of the product. nih.govoup.com Several mutants, such as N222F, Y295F, and F414S, have shown increased yields of hexyl-β-glycoside. nih.govoup.com These mutations can create an active site environment that is more favorable for the alcohol acceptor (hexanol) and suppresses the hydrolysis of the newly formed hexyl glucoside. nih.gov

The development of "glycosynthases," which are engineered glycosidases, is another promising approach. d-nb.info These enzymes are designed to favor synthesis over hydrolysis, leading to higher product yields. d-nb.info By replacing the catalytic nucleophile with a non-nucleophilic amino acid, glycosynthases can effectively form glycosidic bonds using an activated glycosyl donor without hydrolyzing the product. d-nb.infomdpi.com

Rational design, based on the three-dimensional structure of the enzyme, is also being used to improve substrate affinity and catalytic efficiency. nih.gov By strengthening hydrophobic interactions and stabilizing hydrogen-bonding networks in the enzyme's binding pocket, researchers have created mutants with significantly improved performance. nih.gov

Exploration of Novel Biotechnological and Biomedical Applications

The unique properties of hexyl beta-D-glucopyranoside make it a compound of interest for various new applications in biotechnology and medicine. chemimpex.comchemsynlab.com Its character as a nonionic surfactant that is biodegradable and exhibits low toxicity renders it suitable for use in pharmaceuticals, cosmetics, and bioprocessing. nih.govresearchgate.net

In the pharmaceutical field, a significant area of research is its use in drug delivery systems. chemimpex.comcymitquimica.com Due to its ability to form micelles and enhance the solubility of hydrophobic compounds, it is being explored to improve the bioavailability of poorly soluble drugs. chemimpex.com This could lead to enhanced therapeutic efficacy and potentially reduced toxicity for a range of medications, including hydrophobic anticancer drugs. chemsynlab.com Research has also pointed towards its potential in gene therapy, where it may enhance the delivery of genetic material to target cells, and in biomolecular imaging, by improving the contrast of imaging agents while reducing their toxicity. chemsynlab.com Furthermore, its compatibility with biological systems makes it a candidate for bioconjugation processes and the synthesis of novel glycosylated therapeutic agents. chemimpex.com

Emerging research into structurally related compounds, such as fluorinated glucopyranoside surfactants, suggests potential for creating novel drug delivery systems with tailored properties. researchgate.net Studies on these analogs have shown that the degree of fluorination can influence cytotoxicity and hemolytic activity, indicating that specific modifications to the this compound structure could lead to surfactants optimized for biomedical applications. researchgate.net In biotechnology, it serves as a non-ionic surfactant for the extraction and purification of proteins, which can enhance the yield and stability of proteins in various bioprocesses. chemimpex.com It is also used in cell culture studies to aid in the solubilization of membrane proteins, facilitating a better understanding of cellular functions. chemimpex.com

Table 2: Investigated Drug Formulation Enhancements with this compound

Drug TypePotential Solubility Improvement (%)Potential Delivery Method
Hydrophobic Anticancer DrugsUp to 75%Oral and Injectable
Antiviral CompoundsUp to 60%Topical
This table is generated based on data from reference .

Integration of Green Chemistry Principles in Industrial-Scale Production

The industrial production of alkyl glycosides has traditionally relied on chemical methods, such as the Fischer process, which often involves acid catalysts, high temperatures, and can generate significant waste. nih.govresearchgate.net In alignment with the principles of green chemistry, which advocate for waste prevention, use of renewable feedstocks, and avoidance of hazardous substances, research is increasingly focused on developing sustainable and environmentally benign production methods for this compound. acs.orgrjpn.orgresearchgate.net

Enzymatic synthesis represents a key green alternative to traditional chemical routes. lu.se This approach utilizes enzymes, such as glycosidases, as biocatalysts, which operate under mild conditions and offer high selectivity, thereby reducing energy consumption and the formation of unwanted byproducts. lu.sejmb.or.kr Several enzymatic strategies are being explored:

Reverse Hydrolysis: This method involves the direct condensation of D-glucose and hexanol, catalyzed by enzymes like β-glucosidase. nih.govresearchgate.net Research has been conducted using various sources for these enzymes, including defatted meals from almond, apricot, and peach kernels, which are inexpensive and robust biocatalysts. agriculturejournals.cz

Transglycosylation: In this kinetically controlled reaction, a glycosyl donor (other than a simple sugar) is used to transfer a glucose moiety to hexanol. jmb.or.krtandfonline.comtandfonline.com Glycosyl donors can include activated substrates like p-nitrophenyl-β-glucopyranoside (pNPG) or disaccharides such as lactose (B1674315) or cellobiose (B7769950). lu.senih.govtandfonline.comtandfonline.com This method can achieve high yields and allows for the synthesis of specific anomers. lu.senih.gov

Researchers are optimizing these enzymatic processes by exploring novel enzymes from various microbial sources, including hyperthermophilic organisms and engineered E. coli, to improve efficiency and yield. tandfonline.comtandfonline.comnih.gov The use of different reaction systems, such as deep eutectic solvents (DES) or two-phase aqueous-organic systems, is also being investigated to enhance substrate solubility and enzyme stability while avoiding toxic organic solvents. nih.gov For instance, using β-glucosidase in a DES system is a green chemistry approach that results in a highly selective synthesis of alkyl glucosides. These advancements aim to make the industrial-scale production of this compound more economically viable and environmentally sustainable. researchgate.net

Table 3: Comparison of Selected Enzymatic Synthesis Methods for this compound

Enzyme (Source)Synthesis MethodGlycosyl DonorAcceptorKey Findings/YieldReference
β-Glucosidase (from Thermotoga neapolitana)Transglycosylationp-nitrophenyl-β-glucopyranoside (pNPG)HexanolYield of 80.3% at 60°C. lu.se
β-Glucosidase (from Pyrococcus furiosus, CelB)Transglycosylation / Reverse HydrolysisLactoseHexanolSynthesized 28% hexyl-β-glucoside yield. tandfonline.comtandfonline.com
β-Glucosidase (from Sulfolobus solfataricus, LacS)Transglycosylation / Reverse HydrolysisLactoseHexanolSynthesized 29% hexyl-β-glucoside yield. tandfonline.comtandfonline.com
Immobilized β-GlycosidaseDirect Alkylationβ-D-glucoseHexanol10% mol/mol yield, higher than free enzyme. nih.gov
β-Glucosidase (Hanseniaspora thailandica BC9)Transglycosylationp-nitrophenyl-β-glucopyranoside (pNPG)1-Hexanol65.93% production in the presence of 15% DMSO. jmb.or.kr
This table is generated based on data from references lu.sejmb.or.krnih.govtandfonline.comtandfonline.com.

Q & A

Q. What are the established synthetic routes for Hexyl beta-D-glucopyranoside, and how can reaction conditions be optimized for academic-scale production?

this compound is synthesized via acid-catalyzed glycosylation. A common method involves reacting glucose with hexanol in the presence of hydrochloric acid (HCl) under controlled heating (~100°C). Key steps include:

  • Catalyst Selection : HCl or other Brønsted acids (e.g., camphorsulfonic acid) to activate the hydroxyl group of glucose .
  • Temperature Control : Maintain 90–100°C to promote glycosidic bond formation while minimizing side reactions like caramelization .
  • Purification : Use column chromatography (silica gel, eluent: chloroform/methanol) or recrystallization to isolate the product. Purity can be verified via HPLC (≥95%) or TLC .
  • Yield Optimization : Adjust molar ratios (e.g., hexanol:glucose = 3:1) and reaction time (6–12 hours) to balance yield and purity .

Q. What analytical techniques are critical for characterizing this compound in academic research?

  • NMR Spectroscopy : 1H and 13C NMR confirm glycosidic linkage (e.g., β-configuration at anomeric carbon: δ ~4.3–4.5 ppm for H1) and alkyl chain integration .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+Na]+ = 343.29 for isotopic variants) .
  • Chromatography : Reverse-phase HPLC with ELSD or UV detection ensures purity (>95%) .
  • Polarimetry : Specific optical rotation ([α]D) distinguishes stereoisomers (e.g., β vs. α anomers) .

Q. How does this compound function as a surfactant in membrane protein studies?

The compound’s amphiphilic structure (hydrophobic hexyl chain + hydrophilic glucose head) enables solubilization of membrane proteins. Methodological considerations:

  • Critical Micelle Concentration (CMC) : Determine via surface tension measurements (CMC ~0.1–1 mM for alkyl glucosides) .
  • Protein Stability : Optimize detergent concentration to preserve protein activity without denaturation (e.g., 1–2× CMC) .
  • Comparative Studies : Contrast with octyl/decyl glucosides; shorter chains (hexyl) offer milder solubilization but lower stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions or impurities:

  • Purity Verification : Use LC-MS to rule out contaminants (e.g., unreacted hexanol or glucose byproducts) .
  • Assay Standardization : Control pH, temperature, and solvent (e.g., DMSO concentration ≤1% in cell-based assays) .
  • Structural Confirmation : Compare NMR data with literature to ensure correct stereochemistry .
  • Mechanistic Studies : Employ enzyme kinetics (e.g., β-glucosidase inhibition assays) to validate target interactions .

Q. What strategies improve the stability of this compound in drug delivery systems?

  • Formulation Optimization : Combine with lipids (e.g., phosphatidylcholine) to form stable micelles or liposomes .
  • Chemical Modification : Introduce protective groups (e.g., acetylation) at reactive hydroxyls to reduce hydrolysis .
  • Storage Conditions : Lyophilize and store at −20°C under inert gas (N2/Ar) to prevent oxidation .

Q. How does this compound compare to other alkyl glucosides in synthetic biology applications?

  • Branching Effects : Linear hexyl chains (vs. branched 2-ethylhexyl) offer predictable micelle sizes but lower thermal stability .
  • Chain Length : Shorter chains (C6) enhance water solubility but reduce membrane permeability compared to C8/C10 analogs .
  • Biological Compatibility : Hexyl derivatives are less cytotoxic than longer-chain glucosides in mammalian cell cultures .

Q. What advanced computational methods support the study of this compound’s interactions with biomolecules?

  • Molecular Dynamics (MD) Simulations : Model micelle formation and protein-detergent interactions using force fields (e.g., CHARMM36) .
  • Docking Studies : Predict binding affinities to enzymes (e.g., β-glucosidases) using AutoDock Vina .
  • QSAR Modeling : Correlate alkyl chain length with physicochemical properties (e.g., logP, CMC) to design analogs .

Data Contradiction Analysis

Q. Why do reported CMC values for this compound vary across studies?

Variations arise from:

  • Measurement Techniques : Surface tension vs. fluorescence probes yield different sensitivities .
  • Temperature : CMC decreases with increasing temperature (e.g., 0.5 mM at 25°C vs. 0.3 mM at 37°C) .
  • Ionic Strength : Higher salt concentrations lower CMC due to reduced solvent polarity .

Q. How can researchers address discrepancies in enzymatic hydrolysis rates of this compound?

  • Enzyme Source : Use recombinant β-glucosidases (e.g., from Aspergillus niger) for standardized activity .
  • Substrate Purity : Ensure no residual glucose (via HPLC) to avoid competitive inhibition .
  • Kinetic Parameters : Calculate KmK_m and VmaxV_{max} under controlled pH (optimum ~5.0–6.0) .

Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing this compound?

  • Step-by-Step Workflow :
    • Reactants : Anhydrous glucose (1 eq), hexanol (3 eq), HCl (0.5 eq) .
    • Reaction : Reflux at 100°C under N2 for 8 hours .
    • Workup : Neutralize with NaHCO3, extract with ethyl acetate, dry over Na2SO4 .
    • Purification : Silica gel chromatography (CHCl3:MeOH = 9:1) .
  • Quality Control : Validate via 1H NMR (anomeric proton at δ 4.4 ppm) and HRMS (m/z 343.29 [M+Na]+) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Hexyl beta-D-glucopyranoside
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Reactant of Route 2
Hexyl beta-D-glucopyranoside

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.